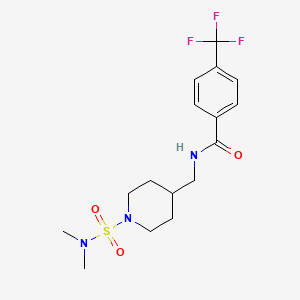

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIKDBZWZYKLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The target compound comprises two primary components:

- 4-(Trifluoromethyl)benzamide : Derived from 4-(trifluoromethyl)benzoic acid or its activated derivatives.

- 1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methylamine : A piperidine scaffold functionalized with a sulfamoyl group and methylamine side chain.

Retrosynthetic Disconnection :

- The benzamide group is introduced via amide coupling between 4-(trifluoromethyl)benzoyl chloride and the amine intermediate.

- The piperidine-sulfamoyl moiety is synthesized through sulfamoylation of a piperidine derivative, followed by functionalization at the 4-position.

Stepwise Synthesis of Key Intermediates

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

4-(Trifluoromethyl)aniline (CAS 455-14-1) serves as the starting material for generating the benzamide component. Acylation with pivaloyl chloride under basic conditions yields N-(4-(trifluoromethyl)phenyl)-2,2-dimethylpropanamide , a precursor to the carboxylic acid.

Procedure :

- Reagents : 4-(Trifluoromethyl)aniline, pivaloyl chloride, triethylamine, dichloromethane.

- Conditions :

- Dissolve 4-(trifluoromethyl)aniline (32.0 g, 199 mmol) and triethylamine (40 g, 396 mmol) in dichloromethane (200 mL).

- Cool to 0°C under nitrogen and add pivaloyl chloride (32.9 g, 273 mmol) dropwise.

- Warm to room temperature, wash with water and ammonium chloride, and concentrate to obtain the acylated product (98% yield).

Hydrolysis to Carboxylic Acid :

- Treat the amide with aqueous HCl or H₂SO₄ to hydrolyze it to 4-(trifluoromethyl)benzoic acid.

- Convert the acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methylamine

Sulfamoylation of Piperidine

Piperidine is sulfamoylated at the nitrogen using N,N-dimethylsulfamoyl chloride under basic conditions:

Procedure :

- Reagents : Piperidine, N,N-dimethylsulfamoyl chloride, triethylamine, dichloromethane.

- Conditions :

Introduction of the Methylamine Side Chain

The 4-position of the piperidine ring is functionalized via:

- Mannich Reaction : React 1-(N,N-dimethylsulfamoyl)piperidine with formaldehyde and ammonium chloride.

- Reductive Amination : Treat 4-piperidinone with methylamine and a reducing agent (e.g., NaBH₃CN).

Example :

- Reagents : 1-(N,N-Dimethylsulfamoyl)piperidin-4-one, methylamine, sodium cyanoborohydride, methanol.

- Conditions :

Final Amide Coupling

The benzoyl chloride and amine intermediate are coupled via a Schotten-Baumann reaction or using coupling agents like HATU or EDCl:

Procedure :

- Reagents : 4-(Trifluoromethyl)benzoyl chloride, 1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methylamine, HATU, DIPEA, DMF.

- Conditions :

Optimization of Reaction Conditions

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide: shares structural similarities with other sulfonamide and benzamide derivatives.

N-(4-(trifluoromethyl)benzyl)-N,N-dimethylsulfamide: Similar in structure but lacks the piperidine ring.

4-(trifluoromethyl)benzamide: Lacks the piperidine and dimethylsulfamoyl groups.

Uniqueness

The uniqueness of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a dimethylsulfamoyl group, and a trifluoromethylbenzamide moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound based on existing literature, including its mechanism of action, synthesis, and potential therapeutic applications.

Chemical Structure

The molecular formula of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is . The structural features include:

- Piperidine ring : A six-membered ring containing nitrogen.

- Dimethylsulfamoyl group : Enhances solubility and biological activity.

- Trifluoromethyl group : Imparts unique electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : The piperidine derivative is synthesized through cyclization reactions.

- Introduction of the Dimethylsulfamoyl Group : This is achieved by reacting the piperidine derivative with dimethylsulfamoyl chloride in basic conditions.

- Attachment of the Trifluoromethylbenzamide Moiety : The final product is formed through coupling reactions with appropriate benzamide derivatives under controlled conditions.

The biological activity of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their function.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit anticholinesterase activity, which could suggest that N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide may also inhibit acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synapses, which can enhance cholinergic signaling and potentially provide therapeutic effects in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

The presence of the sulfonamide group suggests potential anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study on Neuroprotection

In a study assessing neuroprotective effects, compounds structurally related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of oxidative stress markers and enhancement of antioxidant enzyme activities .

Pharmacological Profiling

Pharmacological profiling indicated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation pathways, suggesting potential applications in cancer therapy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈F₃N₃O₂S |

| Molecular Weight | 325.35 g/mol |

| Mechanism | AChE inhibition, receptor modulation |

| Potential Applications | Neurodegeneration, anti-inflammatory, anticancer |

| Synthesis Method | Multi-step organic synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. A representative method involves:

- Step 1 : Reacting brominated sulfonamide intermediates (e.g., 3-bromo-N,N-dimethylpentane-1-sulfonamide) with 4-(trifluoromethyl)benzamide under copper-catalyzed conditions (e.g., GP-13 protocol) .

- Step 2 : Purification via flash column chromatography (e.g., 20–33% ethyl acetate/hexane gradients) to isolate stereoisomers, yielding 66–77% product with ≥88% enantiomeric excess (ee) .

- Key Reagents : Copper catalysts, triethylamine (Et₃N), and coupling agents like HBTU.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Assigns proton environments (e.g., trifluoromethyl δ ~ -62 ppm in 19F NMR), piperidine methylene groups (δ ~ 2.5–3.5 ppm in 1H NMR), and sulfonamide linkages .

- HRMS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) stretches .

Q. What safety precautions are necessary when handling intermediates during synthesis?

- Methodological Answer :

- Hazard Analysis : Conduct risk assessments for reagents like dichloromethane (neurotoxic) and mutagenic byproducts (e.g., anomeric amides) .

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- Storage : Store intermediates at -20°C if unstable; avoid heating compounds prone to decomposition (e.g., DSC-monitored thermal stability) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis?

- Methodological Answer :

- Catalyst Screening : Chiral ligands (e.g., BINOL derivatives) paired with copper or palladium catalysts improve stereoselectivity. For example, achieving 89–90% ee using photoinduced asymmetric amidation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction kinetics, while lower temperatures (-20°C to 0°C) reduce racemization .

- Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track ee during purification .

Q. What strategies are effective in resolving stereoisomers of this compound?

- Methodological Answer :

- Chromatography : Preparative HPLC with chiral stationary phases (CSPs) or silica gel impregnated with chiral selectors (e.g., (+)-tartaric acid) .

- Crystallization : Diastereomeric salt formation using resolving agents (e.g., L-tartaric acid) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Q. How does the substitution pattern on the benzamide moiety influence biological activity?

- Methodological Answer :

- Comparative Studies :

| Substituent | Biological Effect (Example) | Reference |

|---|---|---|

| Trifluoromethyl | Enhanced lipophilicity, metabolic stability | |

| Fluorobenzamide | Altered receptor binding affinity | |

| Isoxazole | Increased kinase inhibition potency |

- Rational Design : Replace trifluoromethyl with bulkier groups (e.g., pivaloyl) to modulate steric hindrance and target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.